molecular formula C22H22N4O4S B297189 1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Katalognummer: B297189
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: YJBKAUUHWGYAKZ-GHRIWEEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic benefits in various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR) pathways. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and migration in cancer cells. In autoimmune disorders, TAK-659 modulates the immune response by inhibiting the production of inflammatory cytokines and reducing the activation of B cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, TAK-659 inhibits the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of cell proliferation, survival, and migration. In autoimmune disorders, TAK-659 reduces the activation of B cells and the production of inflammatory cytokines, leading to the modulation of the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of TAK-659 is its specificity for BTK, making it a potential treatment option for diseases that involve the BCR and FcR pathways. TAK-659 also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it suitable for oral administration. However, the limitations of TAK-659 include its potential toxicity and off-target effects, which need to be further studied in clinical trials.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One direction is to further study the efficacy and safety of TAK-659 in clinical trials for various diseases, including cancer and autoimmune disorders. Another direction is to investigate the potential combination therapy of TAK-659 with other targeted therapies or immunotherapies. Finally, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 is an area of active research.
Conclusion
In conclusion, TAK-659 is a small molecule inhibitor with potential therapeutic benefits in various diseases, including cancer and autoimmune disorders. Its specificity for BTK and good pharmacokinetic properties make it a promising treatment option. However, further studies are needed to fully understand its mechanism of action, efficacy, and safety in clinical trials. The future directions for the research and development of TAK-659 are promising and could lead to the development of more effective treatments for cancer and autoimmune disorders.

Synthesemethoden

TAK-659 can be synthesized using a multi-step process that involves the reaction of different reagents and catalysts. The synthesis starts with the reaction of 3,4-dimethylbenzaldehyde and ethyl acetoacetate in the presence of piperidine to form 1-(3,4-dimethylphenyl)-2-ethoxycarbonyl-1,3-butadiene. This intermediate is then treated with thiosemicarbazide and triethylamine to form 1-(3,4-dimethylphenyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione. Finally, the addition of 4-(2-furoyl)-1-piperazinecarboxylic acid hydrazide and acetic anhydride in the presence of pyridine produces TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic benefits in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing tumor size in animal models. TAK-659 has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

Molekularformel

C22H22N4O4S

Molekulargewicht

438.5 g/mol

IUPAC-Name

(5E)-1-(3,4-dimethylphenyl)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H22N4O4S/c1-14-5-6-16(12-15(14)2)26-20(28)17(19(27)23-22(26)31)13-24-7-9-25(10-8-24)21(29)18-4-3-11-30-18/h3-6,11-13H,7-10H2,1-2H3,(H,23,27,31)/b17-13+

InChI-Schlüssel

YJBKAUUHWGYAKZ-GHRIWEEISA-N

Isomerische SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/N3CCN(CC3)C(=O)C4=CC=CO4)/C(=O)NC2=S)C

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S)C

Kanonische SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.